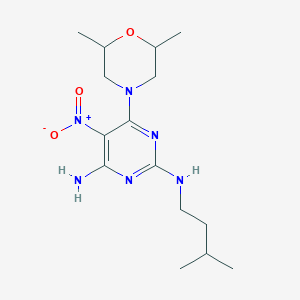

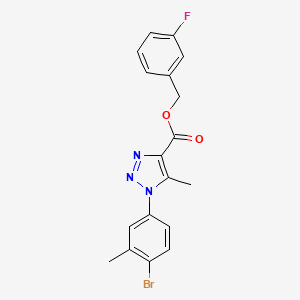

4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a heterocyclic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a central structural component in a number of drug classes . The molecular structure of triazoles allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and the properties of similar compounds. For instance, the IR spectrum of a similar compound shows peaks corresponding to various functional groups .科学的研究の応用

4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has been shown to have potential applications in various scientific research fields, including cancer research, neurological disorders, and drug addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In drug addiction, this compound has been shown to reduce drug-seeking behavior by modulating the reward pathway in the brain.

作用機序

Target of Action

Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system . These targets can vary widely depending on the specific structure and functional groups present in the compound.

Mode of Action

Triazole compounds are known for their versatile biological activities . They can interact with their targets in various ways, leading to different biological effects. The specific interactions and resulting changes would depend on the specific structure of the compound and the nature of its target.

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors . The downstream effects of these interactions can vary widely and would depend on the specific nature of the compound and its targets.

Result of Action

Triazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . The specific effects of this compound would depend on its structure, its targets, and the nature of its interactions with these targets.

実験室実験の利点と制限

One advantage of 4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide for lab experiments is its specificity for certain cellular processes and proteins, allowing for targeted research. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for neurological research. However, one limitation of this compound is its potential toxicity, which requires careful dosing and monitoring in lab experiments.

将来の方向性

There are several future directions for 4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide research, including further investigation of its potential applications in cancer research, neurological disorders, and drug addiction. Additionally, research could focus on optimizing the synthesis method of this compound to improve its yield and reduce potential toxicity. Lastly, research could focus on developing derivatives of this compound with improved specificity and potency for certain cellular processes and proteins.

合成法

The synthesis of 4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves a multistep process that starts with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)piperidine to form 4-methyl-N-(4-aminophenyl)benzamide. The final step involves reacting this intermediate with 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride to form this compound.

特性

IUPAC Name |

4-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-16-7-9-17(10-8-16)21(28)23-18-11-13-26(14-12-18)22(29)20-15-27(25-24-20)19-5-3-2-4-6-19/h2-10,15,18H,11-14H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJZOJGIKMJRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2789878.png)

![4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2789881.png)

![4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2789883.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2789884.png)

![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile](/img/structure/B2789885.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2789888.png)

![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)

![Methyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2789895.png)